molecular formula C3H3ClO4 B1594415 Chloromalonic acid CAS No. 600-33-9

Chloromalonic acid

Cat. No. B1594415
CAS RN: 600-33-9
M. Wt: 138.5 g/mol
InChI Key: AFXWHCJMTLWFKF-UHFFFAOYSA-N
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Description

Chloromalonic acid, also known as 2-chloropropanedioic acid, is a chemical compound with the molecular formula C3H3ClO4 . It has an average mass of 138.507 Da and a monoisotopic mass of 137.971985 Da .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C3H3ClO4 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .

Relevant Papers A paper titled “Rapid Total Destruction of Chlorophenols by Activated Hydrogen Peroxide” mentions this compound as one of the products identified from the oxidation of pentachlorophenol . Another paper titled “CCLXIII.—Quantitative reduction by hydriodic acid of halogenated malonyl derivatives. Part II. The s.-tetra-substituted amides of bromo- and this compound” provides a detailed study on the reduction of this compound .

Scientific Research Applications

Nutraceutical and Food Additive Applications

  • Chlorogenic acid, a derivative of chloromalonic acid, has health-promoting properties, especially in treating metabolic syndrome. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
  • As a food additive, chlorogenic acid shows antimicrobial activity against various organisms and has antioxidant activity. Its properties make it a candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).

Chemical Synthesis

  • Chloromalonic esters, derived from this compound, can be synthesized efficiently. Direct chlorination using iodosylbenzene and hydrochloric acid yields high-quality 2-chloromalonates (Kitamura, Muta, & Oyamada, 2015).

Health Effects

  • Chlorogenic acid, a component of coffee, shows potential health benefits like anti-diabetic, anti-carcinogenic, anti-inflammatory, and anti-obesity impacts, offering non-pharmacological approaches for chronic disease treatment or prevention (Tajik, Tajik, Mack, & Enck, 2017).

Pharmacological Applications

  • Chlorogenic acid exhibits neuroprotective effects on scopolamine-induced amnesia via anti-acetylcholinesterase and anti-oxidative activities (Kwon et al., 2010).
  • It also has a broad range of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and CNS stimulatory roles (Naveed et al., 2018).

Industrial Applications

  • The biological activity of chlorogenic acid and its applications in the food industry have been explored. Its uses include food additives, food storage, food composition modification, and as functional food materials (Wang et al., 2022).

Enzymatic Synthesis

  • Chlorogenic acid glucoside, a derivative, has been synthesized via enzymatic transglycosylation, offering increased water solubility and antioxidant potential, expanding industrial applications (Nam et al., 2017).

properties

IUPAC Name

2-chloropropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXWHCJMTLWFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208702
Record name Propanedioic acid, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

600-33-9
Record name Propanedioic acid, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloromalonic acid

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